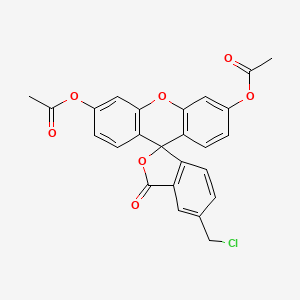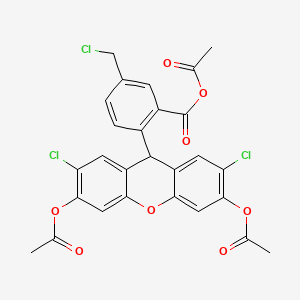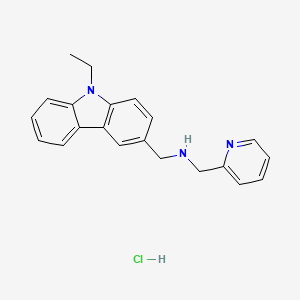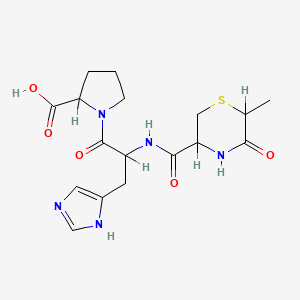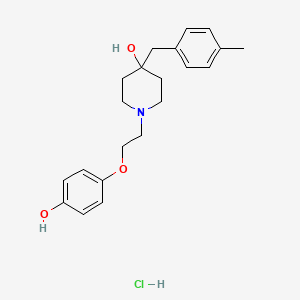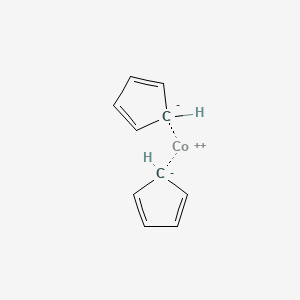
Curcumol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Curcumol hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie . Einige seiner bemerkenswerten Anwendungen umfassen:
Hepatoprotektiv: Es zeigt hepatoprotektive Wirkungen, was es zu einem potenziellen Therapeutikum für Lebererkrankungen macht.
Entzündungshemmend: Die entzündungshemmenden Eigenschaften von this compound machen es nützlich zur Behandlung von entzündlichen Erkrankungen.
Antiviral: Es hat eine antivirale Aktivität gegen mehrere Viren gezeigt.
Antikonvulsivum: This compound wurde als Antikonvulsivum nachgewiesen, was es zu einer möglichen Behandlung von Krampfanfällen macht.
5. Wirkmechanismus
This compound übt seine Wirkungen über verschiedene molekulare Ziele und Signalwege aus. Es hemmt die Expression des Insulin-like Factor-1-Rezeptors (IGF-1R) und erhöht die Phosphorylierung der p38-Mitogen-aktivierten Proteinkinase (MAPK), was zu einer Kaskade von Reaktionen führt, die den CREB-Überlebensweg hemmt . Dies löst Apoptose-Signalwege aus, darunter Bax/Bcl-2 und Poly(ADP-Ribose)-Polymerase 1 (PARP-1), was zum Zelltod führt .
Wirkmechanismus
Target of Action
Curcumol, a guaiane-type sesquiterpenoid hemiketal, is an important bioactive component extracted from the essential oil of the rhizomes of Curcumae rhizoma . It has been found to target several key proteins and receptors in the body. One of its primary targets is the insulin-like factor-1 receptor (IGF-1R) . It also targets key signaling pathways such as MAPK/ERK, PI3K/Akt, and NF-κB, which are generally deregulated in several cancers .
Mode of Action
This compound interacts with its targets in a way that it inhibits proliferation and promotes apoptosis of cancer cells. It does this by suppressing IGF-1R expression and increasing p38 mitogen-activated protein kinase (MAPK) phosphorylation . This leads to a cascade reaction by inhibiting the CREB survival pathway, thereby triggering Bax/Bcl-2 and poly (ADP-ribose) polymerase 1 (PARP-1) apoptosis signaling .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the MAPK/ERK, PI3K/Akt, and NF-κB signaling pathways . These pathways play crucial roles in cell proliferation, survival, and apoptosis. By modulating these pathways, this compound can exert its anti-cancer, hepatoprotective, anti-inflammatory, anti-viral, and anti-convulsant activities .
Pharmacokinetics
Pharmacokinetic studies have shown that this compound is rapidly distributed in almost all organs of rats after intragastric administration, with high concentrations in the small intestine and colon . This suggests that this compound has good bioavailability and can reach its target sites effectively.
Result of Action
The molecular and cellular effects of this compound’s action are quite profound. It has been found to inhibit the proliferation of cancer cells and promote their apoptosis . This is achieved through the modulation of various signaling pathways and the triggering of apoptosis signaling . As a result, this compound has shown therapeutic effects on various cancers, liver diseases, inflammatory diseases, and infectious diseases .
Biochemische Analyse
Biochemical Properties
Curcumol interacts with various enzymes, proteins, and other biomolecules. It has shown favorable pharmacological activities, including anti-cancer, hepatoprotective, anti-inflammatory, anti-viral, and anti-convulsant
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific biomolecules that this compound interacts with are still being identified.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and may affect metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, and may affect its localization or accumulation
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Curcumol can be synthesized through various methods, including the extraction from the essential oil of Curcumae rhizoma. One method involves the encapsulation of this compound in galactosylated liposomes to enhance its liver-targeting efficacy . The two-step emulsification method has been optimized for this purpose, improving encapsulation efficiency, particle diameter, and stability .
Industrial Production Methods: Industrial production of this compound involves the extraction from the rhizomes of Curcumae rhizoma, followed by purification processes to isolate the compound. The optimization of preparation methods, prescription, and process parameters are crucial for achieving high yield and purity .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Curcumol unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Es wird in der Leber metabolisiert, wo es einen Phasen-I- und Phasen-II-Metabolismus durchläuft und durch Oxidations- und Reduktionsprozesse in polarere Metaboliten umgewandelt wird .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Bedingungen für diese Reaktionen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um optimale Reaktionsgeschwindigkeiten und Produktausbeuten zu gewährleisten .
Hauptprodukte, die gebildet werden: Zu den Hauptprodukten, die aus den Reaktionen von this compound gebildet werden, gehören seine Metaboliten wie Curcumenol und Curzeren, die im Vergleich zur Ausgangssubstanz eine verbesserte biologische Aktivität aufweisen .
Vergleich Mit ähnlichen Verbindungen
Curcumol ist einzigartig im Vergleich zu anderen ähnlichen Verbindungen aufgrund seines breiten Spektrums an pharmakologischen Aktivitäten und seiner Fähigkeit, mehrere Signalwege zu adressieren. Ähnliche Verbindungen umfassen:
Demethoxycurcumin: Ein Derivat von Curcumin mit ähnlichen biologischen Aktivitäten.
Bis-Demethoxycurcumin: Ein weiteres Curcumin-Derivat mit starken pharmakologischen Wirkungen.
This compound zeichnet sich durch seine spezifischen molekularen Ziele und seine Wirksamkeit in verschiedenen therapeutischen Anwendungen, insbesondere bei Krebs und Lebererkrankungen, aus .
Eigenschaften
IUPAC Name |
2-methyl-6-methylidene-9-propan-2-yl-11-oxatricyclo[6.2.1.01,5]undecan-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-9(2)13-8-14-11(4)5-6-12(14)10(3)7-15(13,16)17-14/h9,11-13,16H,3,5-8H2,1-2,4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMPRVXWPCLVNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C13CC(C(O3)(CC2=C)O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Curcumol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038122 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4871-97-0 | |
| Record name | Curcumol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038122 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
141 - 142 °C | |
| Record name | Curcumol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038122 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for Curcumol's anticancer activity?
A1: this compound exhibits its anticancer activity through a multifaceted approach, primarily targeting cell proliferation, apoptosis, metastasis, and resistance mechanisms. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: Can you elaborate on the specific pathways and molecules targeted by this compound in cancer cells?
A2: this compound has been shown to interact with various signaling pathways, including:
- JNK1/2 and Akt-dependent NF-κB signaling: this compound suppresses MMP-9 expression by inhibiting these pathways, thereby reducing breast cancer cell metastasis. []
- Janus kinase signaling pathway: this compound induces autophagy and apoptosis in MG-63 human osteosarcoma cells via this pathway. []
- UTX/MGMT axis: this compound reverses temozolomide resistance in glioma cells by regulating this axis. []
- miR-7/mTOR/SREBP1 pathway: this compound influences autophagy, ferroptosis, and lipid metabolism in prostate cancer cells through this pathway. []
- NCL/ERα36 and PI3K/AKT pathway: this compound inhibits breast cancer growth by targeting this pathway. [, ]
- SDF-1α/CXCR4/VEGF expression: this compound downregulates the expression of these factors, exhibiting therapeutic effects in chronic atrophic gastritis and gastric cancer. [, ]
- TGF-β1-mediated EMT: this compound attenuates epithelial-mesenchymal transition of nasopharyngeal carcinoma cells by regulating E-cadherin and N-cadherin via TGF-β1. []
- miR-152-3p/PI3K/AKT and ERK/NF-κB signaling: this compound inhibits melanoma proliferation and metastasis by modulating these pathways. []
- lncRNA FOXD2-AS1-promoted EZH2 activation: this compound inhibits malignant biological behaviors and TMZ resistance in glioma cells by suppressing this axis. [, ]
- JAK2/STAT3 Signaling Pathway: this compound attenuates endometriosis by inhibiting this pathway, reducing inflammatory cytokine secretion and cell proliferation. []
- AMPK/mTOR pathway: this compound promotes autophagy in nasopharyngeal carcinoma cells via this pathway. []
- miR-21-5p/SMAD7 axis: this compound inhibits pancreatic cancer cell growth and biological activities by regulating this axis. []
- PDK1/AKT/mTOR pathway: this compound inhibits prostate cancer progression by upregulating miR-9, which targets this pathway. []
- IGF-1R/PI3K/Akt signaling: this compound induces cell cycle arrest and apoptosis in nasopharyngeal carcinoma cells by inhibiting this pathway. []
Q3: Does this compound affect normal cells differently than cancer cells?
A3: Yes, studies indicate that this compound exhibits some selectivity towards cancer cells. For instance, it showed significant growth inhibition in SPC-A-1 lung adenocarcinoma cells but not in MRC-5 human embryonic lung fibroblasts. [] Similarly, it did not significantly affect the viability of normal prostate epithelial cells (RWPE-1) while inhibiting prostate cancer cell lines. [, ]
Q4: How does this compound affect the cell cycle and apoptosis in cancer cells?
A4: this compound has been shown to induce cell cycle arrest at various phases, including G0/G1 [, , , ] and G2/M [], depending on the cell type. It triggers apoptosis through both caspase-dependent and caspase-independent pathways. []
Q5: Does this compound impact cancer cell metastasis?
A5: Yes, this compound demonstrates anti-metastatic properties by inhibiting cell migration and invasion. It achieves this by downregulating MMPs (matrix metalloproteinases) like MMP-2 and MMP-9, which are crucial for cancer cell invasion and metastasis. [, , , , , ]
Q6: Can this compound modulate drug resistance in cancer cells?
A6: Yes, this compound has demonstrated the ability to enhance the sensitivity of cancer cells to chemotherapeutic agents like temozolomide [, , ] and cisplatin. []
Q7: What is the bioavailability of this compound?
A7: Oral bioavailability of this compound is relatively low, ranging from 9.2% to 13.1% in rats. []
Q8: How is this compound metabolized in the body?
A8: Studies in rats identified sixteen phase 1 metabolites of this compound in urine, mainly involving hydroxylation, epoxidation, and oxidation reactions. []
Q9: What is the tissue distribution profile of this compound?
A9: Following oral administration in rats, this compound exhibited rapid absorption and distribution, with high accumulation observed in the small intestine, colon, liver, and kidney. []
Q10: How stable is this compound, and are there any formulation strategies to improve its stability or bioavailability?
A10: While specific stability data from the provided abstracts is limited, this compound liposomes were found to be more stable than this compound solution under various stress conditions. [] Liposomal formulations offer a potential strategy for improving stability and bioavailability. []
Q11: What is the molecular formula and weight of this compound?
A11: this compound has the molecular formula C15H24O2 and a molecular weight of 236.35 g/mol. []
Q12: What spectroscopic techniques are used to characterize this compound?
A12: this compound has been characterized using various spectroscopic techniques, including DSC (Differential Scanning Calorimetry), IR (Infrared Spectroscopy), NMR (Nuclear Magnetic Resonance), and MS (Mass Spectrometry). []
Q13: What analytical methods are used to quantify this compound?
A13: HPLC (High-Performance Liquid Chromatography) coupled with various detectors, such as UV-Vis detectors, is commonly employed for quantifying this compound. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-allyl-6-(((1-propyl-1H-benzo[d]imidazol-2-yl)amino)methyl)phenol](/img/structure/B1669260.png)
![6-[(3-fluorophenyl)methylsulfanyl]-5-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1669261.png)

